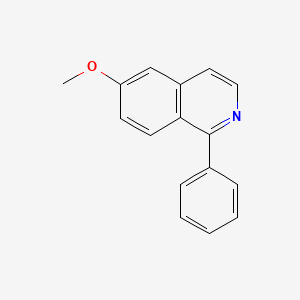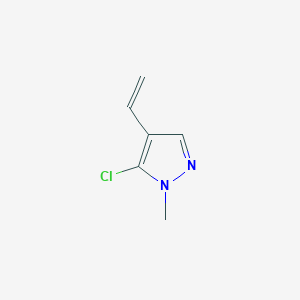
2-(Tert-butyl)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-3-fluoropyridine is an organic compound belonging to the class of fluoropyridines It features a pyridine ring substituted with a tert-butyl group at the second position and a fluorine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 2-(Tert-butyl)-3-fluoropyridine involves the nucleophilic substitution of a suitable pyridine derivative. For example, starting with 2-(tert-butyl)pyridine, a fluorinating agent such as Selectfluor can be used to introduce the fluorine atom at the desired position under controlled conditions.
-
Direct Fluorination: : Another approach involves the direct fluorination of 2-(tert-butyl)pyridine using elemental fluorine or other fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). This method requires careful control of reaction conditions to achieve selective fluorination at the third position.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : 2-(Tert-butyl)-3-fluoropyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution (S_NAr) due to the presence of the electron-withdrawing fluorine atom. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can oxidize the tert-butyl group, while reducing agents like lithium aluminum hydride can reduce any functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(tert-butyl)-3-aminopyridine, while oxidation of the tert-butyl group can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Tert-butyl)-3-fluoropyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its derivatives for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of functional materials.
Mecanismo De Acción
The mechanism by which 2-(Tert-butyl)-3-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action involves interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropyridine: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
2-(Tert-butyl)-4-fluoropyridine: Similar structure but with the fluorine atom at the fourth position, leading to different chemical behavior.
Uniqueness
2-(Tert-butyl)-3-fluoropyridine is unique due to the combined presence of the tert-butyl group and the fluorine atom at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2-tert-butyl-3-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,1-3H3 |
Clave InChI |
CHCVWRAGKJVCRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

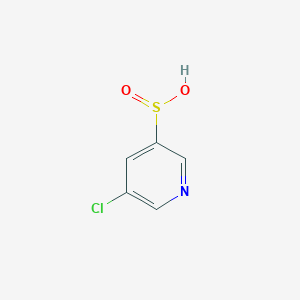
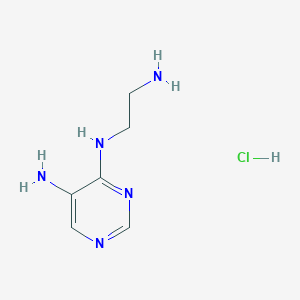
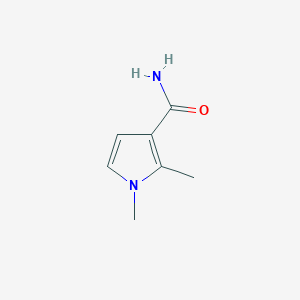
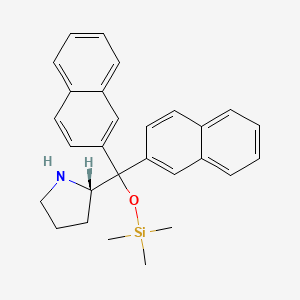
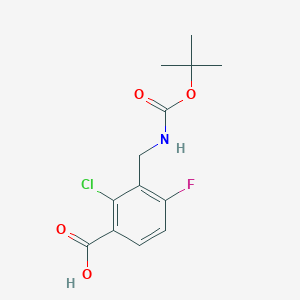
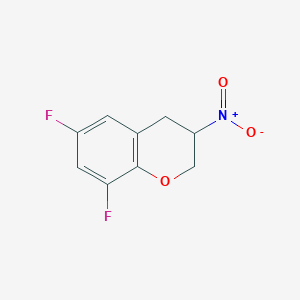
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
